molecular formula C15H19N3O2 B263743 N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide

N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide

Cat. No. B263743
M. Wt: 273.33 g/mol
InChI Key: USPYYWHMAFLBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide, also known as MIF-1, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1970s and has since been the subject of numerous scientific studies. In

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act on the opioid system in the brain. N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide has been shown to bind to the mu-opioid receptor, which is a key component of the opioid system. This binding leads to the activation of downstream signaling pathways, resulting in the release of endogenous opioids such as enkephalins and beta-endorphins. These endogenous opioids are responsible for the analgesic effects of N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide has a number of biochemical and physiological effects. As mentioned previously, N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide can stimulate the production of cytokines and chemokines, which are important components of the immune response. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide has been shown to have analgesic properties, making it a potential treatment for chronic pain. N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide for lab experiments is its relative ease of synthesis. N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide can be synthesized using standard peptide synthesis protocols, which are well-established in the field of chemistry. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide has been extensively studied, and there is a wealth of information available on its properties and potential applications. However, one of the limitations of N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide. One area of interest is the development of N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide analogs with improved pharmacokinetic properties. These analogs could have longer half-lives and improved bioavailability, making them more suitable for therapeutic applications. Additionally, there is potential for the use of N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the potential of N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide in these applications.
Conclusion:
In conclusion, N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide is a synthetic peptide that has been extensively studied for its potential therapeutic applications. The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide is relatively straightforward, and it has a number of biochemical and physiological effects. While there are limitations to the use of N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide in lab experiments, there is potential for the development of N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide analogs with improved pharmacokinetic properties. Further research is needed to fully understand the potential of N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide in the treatment of inflammatory diseases and other applications.

Synthesis Methods

N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide is a synthetic peptide that is typically synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide is relatively straightforward and can be achieved using standard peptide synthesis protocols.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide is its ability to modulate the immune system. Studies have shown that N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide can stimulate the production of cytokines and chemokines, which are essential components of the immune response. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide has been shown to have analgesic properties, making it a potential treatment for chronic pain.

properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H19N3O2/c1-20-14-5-3-13(4-6-14)11-15(19)17-7-2-9-18-10-8-16-12-18/h3-6,8,10,12H,2,7,9,11H2,1H3,(H,17,19)

InChI Key

USPYYWHMAFLBCY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NCCCN2C=CN=C2

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCCN2C=CN=C2

Origin of Product

United States

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